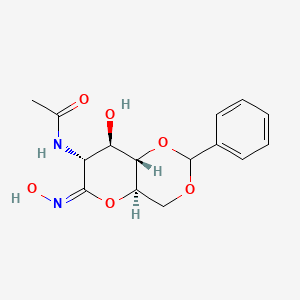
9-Ethyl Adenine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl Adenine-d5 is a deuterated analog of 9-Ethyl Adenine, a purine derivative. This compound is characterized by the substitution of five hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C7H4D5N5, and it has a molecular weight of 168.21 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl Adenine-d5 typically involves the deuteration of 9-Ethyl Adenine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
9-Ethyl Adenine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
9-Ethyl Adenine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of adenine derivatives.
作用機序
The mechanism of action of 9-Ethyl Adenine-d5 involves its interaction with molecular targets such as adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity, which can modulate various physiological processes. The pathways involved include the inhibition of adenylyl cyclase activity and the regulation of cyclic adenosine monophosphate (cAMP) levels .
類似化合物との比較
Similar Compounds
9-Ethyladenine: The non-deuterated analog of 9-Ethyl Adenine-d5.
8-Substituted 9-Ethyladenines: Compounds with various substituents at the 8-position, such as 8-ethoxy-9-ethyladenine.
2-Substituted 9-Ethyladenines: Compounds with substituents at the 2-position, such as 2-phenyl-9-ethyladenine.
Uniqueness
The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in research applications. Deuterium-labeled compounds are valuable in NMR spectroscopy due to their different magnetic properties compared to hydrogen. This allows for more precise tracking and analysis of biochemical pathways and reaction mechanisms .
特性
CAS番号 |
1246818-10-9 |
|---|---|
分子式 |
C7H9N5 |
分子量 |
168.21 g/mol |
IUPAC名 |
9-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2 |
InChIキー |
MUIPLRMGAXZWSQ-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC2=C(N=CN=C21)N |
正規SMILES |
CCN1C=NC2=C(N=CN=C21)N |
同義語 |
9-Ethyladenine-d5; NSC 14580-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



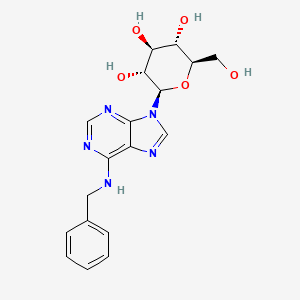
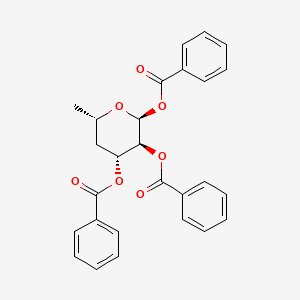
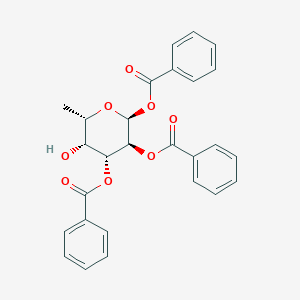


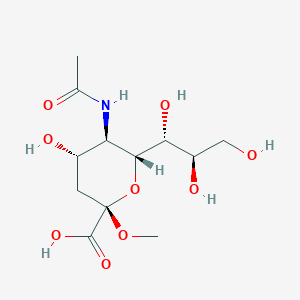
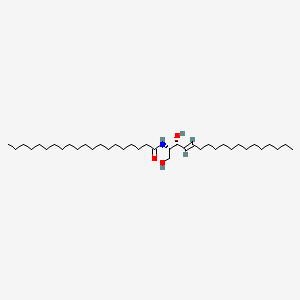
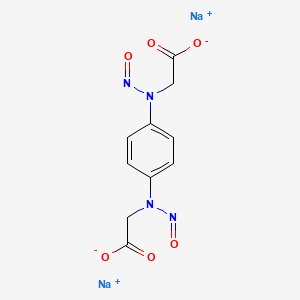

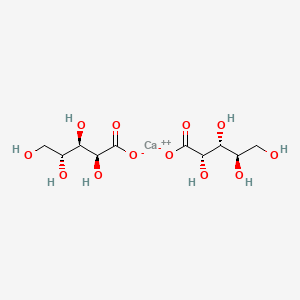
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)
